molecular formula C7H11ClF2O2S B2806694 [1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2247102-14-1

[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2806694
CAS No.: 2247102-14-1
M. Wt: 232.67
InChI Key: PVXKOJCTJUHJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of [1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride involves several synthetic routes and reaction conditions. One common method is the reaction of [1-(2,2-Difluoroethyl)cyclobutyl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of sulfonyl derivatives.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride involves its interaction with molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify the function of these molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride can be compared with other similar compounds, such as methanesulfonyl chloride (mesyl chloride). While both compounds contain the methanesulfonyl chloride group, this compound has a unique cyclobutyl ring and difluoroethyl group, which confer different chemical and biological properties . Other similar compounds include sulfonyl chlorides with different alkyl or aryl groups, each with distinct reactivity and applications.

Properties

IUPAC Name

[1-(2,2-difluoroethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-7(2-1-3-7)4-6(9)10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXKOJCTJUHJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.